molecular formula C11H19NO4 B14079931 trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate

trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate

Cat. No.: B14079931
M. Wt: 229.27 g/mol
InChI Key: SGRSDJZEMJAMOJ-XSPKLOCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with an organic phase in the presence of anhydrous sodium bicarbonate as a buffer. The suspension is stirred for 24 hours at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate is unique due to its specific bicyclic structure and the presence of both a hydroxymethyl and a carbamate group. This combination of functional groups and structural features makes it distinct from other similar compounds, potentially leading to unique chemical reactivity and biological activity.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl N-[(1R,2S,4S,5S)-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl]carbamate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-4-6(5-13)8-9(7)15-8/h6-9,13H,4-5H2,1-3H3,(H,12,14)/t6-,7-,8-,9+/m0/s1

InChI Key

SGRSDJZEMJAMOJ-XSPKLOCKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]([C@H]2[C@@H]1O2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2C1O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.